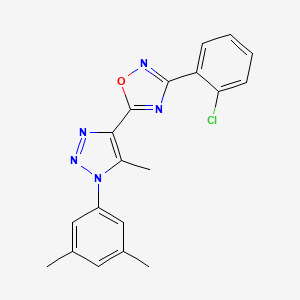
C22H22FN5O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The IUPAC name for C22H22FN5O is N-(3-fluorophenyl)-4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide . The SMILES string representation is Cc1ccc(cc1)c2ccc(nn2)N3CCN(CC3)C(=O)Nc4cccc(F)c4 .
Chemical Reactions Analysis
The chemical formula of This compound is the basis of stoichiometry in chemical equations, i.e., the calculation of relative quantities of reactants and products in chemical reactions . The law of conservation of mass dictates that the quantity of each element given in the chemical formula does not change in a chemical reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like This compound can be determined using various spectroscopy techniques . These techniques utilize the interaction of light with matter to characterize an unknown specimen .
Aplicaciones Científicas De Investigación
Metal-Organic Framework-Based Heterogeneous Catalysts
- Application : The use of metal-organic frameworks (MOFs) in catalysis, particularly for carbon molecules like CO, CO2, and CH4, is significant for clean fuel production and energy sustainability. The compound may be used in designing functional nanomaterials or as a part of these catalysts.
- Insight : MOFs show promise in transforming CO, CO2, and CH4 into high-value chemicals, addressing challenges due to the inert nature of these molecules (Cui, Zhang, Hu, & Bu, 2019).
C2N Covalent Frameworks
- Application : C2N, a member of the carbon nitrides family, is used in various applications like catalysis, environmental science, energy storage, and biotechnology. The compound C22H22FN5O could potentially contribute to or benefit from research in these areas.
- Insight : C2N has gained interest due to its high polarity, thermal, and chemical stability, making it suitable for applications in gas sorption and separation, battery electrodes, and catalytic processes (Tian et al., 2020).
C1 Catalysis
- Application : C1 catalysis, involving conversion of carbon-containing compounds into chemicals and fuels, is a key area of research. This compound might be involved in the development of catalysts or processes in this field.
- Insight : Recent advancements in C1 catalysis include insights into reaction mechanisms, identification of active-site structures, and development of highly efficient catalysts and processes (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Nitrogenated Two-Dimensional Structures
- Application : In the development of two-dimensional materials with bandgap control, the compound might be relevant in the design of new materials for electronics and other applications.
- Insight : The creation of layered two-dimensional network structures with evenly distributed holes and nitrogen atoms, like C2N, has implications for field-effect transistor devices (Mahmood et al., 2015).
Synthesis of Cyclic Carbonates
- Application : The compound may be relevant in the synthesis of cyclic carbonates from epoxides and CO2, a process of industrial and environmental significance.
- Insight : Developments in catalysts and catalytic systems for this reaction have been significant, emphasizing mild reaction conditions (Büttner et al., 2017).
Novel Graphite-Based Materials
- Application : Research in graphite intercalation and development of new B/C, C/N, and B/C/N materials based on the graphite network might involve or be relevant to the compound this compound.
- Insight : These materials, like BC3, C5N, and BC2N, have unique intercalation chemistries and applications in electronics and materials science (Kouvetakis et al., 1989).
Propiedades
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-15-5-6-17(14-24-15)22(29)25-19-9-11-28(12-10-19)21-8-7-20(26-27-21)16-3-2-4-18(23)13-16/h2-8,13-14,19H,9-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVCTCDJGNZTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)

![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)

![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)



![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)


![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)